molecular formula C44H46ClN3O4 B6363694 Cyanine5.5 NHS-ester (673/707nm) CAS No. 1469277-96-0

Cyanine5.5 NHS-ester (673/707nm)

Cat. No. B6363694
M. Wt: 716.3 g/mol
InChI Key: SWLMDNMICOSZPR-UHFFFAOYSA-M
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Description

Cyanine5.5 NHS-ester is a reactive dye used for labeling amino-groups in peptides, proteins, and oligonucleotides . It is an analog of Cy5.5® NHS ester . The dye emits far-red and near-infrared light, making it ideal for fluorescence measurements where background fluorescence is a concern . It is also suitable for in vivo near-infrared (NIR) imaging experiments .


Synthesis Analysis

The synthesis of Cyanine5.5 NHS-ester involves the reaction of the dye with amino-groups in peptides, proteins, and oligonucleotides . The NHS ester group in the dye reacts with the amino group to form a stable amide bond .


Molecular Structure Analysis

The molecular weight of Cyanine5.5 NHS-ester is 767.67 g/mol . Its molecular formula is C44H46BF4N3O4 .


Chemical Reactions Analysis

The primary chemical reaction involving Cyanine5.5 NHS-ester is its reaction with amino-groups in peptides, proteins, and oligonucleotides . This reaction forms a stable amide bond .


Physical And Chemical Properties Analysis

Cyanine5.5 NHS-ester is a dark blue to violet solid . It is soluble in organic solvents such as DMSO, DMF, and dichloromethane, but practically insoluble in water (< 1 uM, < 1 mg/L) . The dye has an excitation/absorption maximum at 684 nm and an emission maximum at 710 nm .

Scientific Research Applications

Protein Labeling and Analysis

Cyanine5.5 NHS-ester is frequently utilized in protein labeling. It serves as an effective tool in proteomics for differential proteome analysis through pre-electrophoresis labelling, as demonstrated with IC‐OSu ethyl‐Cy3 and ethyl‐Cy5 N‐hydroxysuccinimide ester cyanine dyes. These dyes offer benefits like sample multiplexing and accurate quantitation (Tsolakos et al., 2009). Moreover, a study by Jung and Kim (2006) highlights the practical syntheses of indocyanine and benzoxazolium dyes, including their NHS esters, for applications in difference gel electrophoresis, underscoring the versatility of these dyes in protein analysis (Jung & Kim, 2006).

Site-Specific Protein Modification

Cyanine5.5 NHS-ester is used for site-specific protein modification. This is crucial for understanding protein interactions and mechanisms, as seen in the study by Dempsey et al. (2018), where NHS-esters were transformed for site-specific labeling on N-terminal Cys residues. This method was applied to study the ubiquitin E3 ligase WWP2, providing insights into its interaction with substrates and its autoubiquitination molecularity (Dempsey et al., 2018).

Single Molecule Detection and Immunoassay

The development of novel cyanine dyes, including Cyanine5.5 NHS-ester, has been pivotal in applications like single molecule detection (SMD) and fluorescence resonance energy transfer (FRET) immunoassay. These dyes' strong absorption and fluorescence properties make them ideal for these applications, as detailed in studies by Oswald et al. (2001) and Hovor et al. (2019) (Oswald et al., 2001) (Hovor et al., 2019).

Gas Phase Reactivity and Fluorescence Detection

In the field of analytical chemistry, Cyanine5.5 NHS-ester has been explored for its reactivity in gas-phase conjugation reactions, as shown in a study by Peng et al. (2014). This study provides insights into the reactivity of carboxylates with NHS esters in the gas phase, which is valuable for understanding and optimizing conjugation reactions (Peng et al., 2014). Additionally, the utility of Cyanine5.5 NHS-ester in enhancing the sensitivity of fluorescence detection in protein analysis is highlighted by Qiao et al. (2009), who used a Cyanine dye for high-performance liquid chromatography with fluorescence detection (Qiao et al., 2009).

Future Directions

The use of Cyanine5.5 NHS-ester in fluorescence measurements and in vivo near-infrared (NIR) imaging experiments suggests potential applications in biomedical research and medical diagnostics . Its ability to label amino-groups in peptides, proteins, and oligonucleotides could be exploited in the development of new diagnostic and therapeutic techniques .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H46N3O4.ClH/c1-43(2)36(45(5)34-25-23-30-16-11-13-18-32(30)41(34)43)20-8-6-9-21-37-44(3,4)42-33-19-14-12-17-31(33)24-26-35(42)46(37)29-15-7-10-22-40(50)51-47-38(48)27-28-39(47)49;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27-29H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLMDNMICOSZPR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H46ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanine5.5 NHS-ester (673/707nm)

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